molecular formula C16H20N2O3Se B12732166 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- CAS No. 172256-01-8

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)-

Cat. No.: B12732166
CAS No.: 172256-01-8
M. Wt: 367.3 g/mol
InChI Key: JBSKPLPQKURYSS-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a pyrimidine ring fused with a seleno group, which imparts unique chemical and biological properties. Pyrimidinedione derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidinedione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- involves its interaction with specific molecular targets. The seleno group is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442)
  • 6-Benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
  • 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)

Uniqueness

Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-ethyl-6-((3-methylphenyl)seleno)- is unique due to the presence of the seleno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and material science .

Properties

CAS No.

172256-01-8

Molecular Formula

C16H20N2O3Se

Molecular Weight

367.3 g/mol

IUPAC Name

1-(ethoxymethyl)-5-ethyl-6-(3-methylphenyl)selanylpyrimidine-2,4-dione

InChI

InChI=1S/C16H20N2O3Se/c1-4-13-14(19)17-16(20)18(10-21-5-2)15(13)22-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3,(H,17,19,20)

InChI Key

JBSKPLPQKURYSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC)[Se]C2=CC=CC(=C2)C

Origin of Product

United States

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